

# Measuring the Anti-Angiogenic Effects of EVT801: Application Notes and Protocols

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## Compound of Interest

Compound Name: EVT801  
CAS No.: 1412453-70-3  
Cat. No.: B13904842

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers for evaluating the anti-angiogenic and anti-lymphangiogenic properties of **EVT801**, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The following protocols describe key in vitro and in vivo assays to characterize the efficacy and mechanism of action of **EVT801** in oncology research.

## Introduction to EVT801

**EVT801** is an orally bioavailable small molecule that selectively targets and inhibits VEGFR-3, a key receptor in the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis, respectively).[1][2] By inhibiting VEGFR-3, **EVT801** has been shown to impair tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature and a reduction in metastasis.[1][3] Notably, **EVT801** inhibits both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[1] Preclinical studies have demonstrated its potent antitumor activity in various in vitro and in vivo models.[1][3][4] A Phase I clinical trial

has been completed to evaluate the safety and tolerability of **EVT801** in patients with advanced solid tumors.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## In Vitro Assays

### VEGFR-3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of **EVT801** on VEGFR-3 kinase activity.

Protocol:

- Reagents and Materials:
  - Recombinant human VEGFR-3 kinase domain
  - ATP, [ $\gamma$ -<sup>32</sup>P]ATP
  - Poly(Glu, Tyr) 4:1 substrate
  - Kinase reaction buffer
  - **EVT801** (various concentrations)
  - Phosphoric acid
  - Filter paper
  - Scintillation counter
- Procedure:
  1. Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-3, and the poly(Glu, Tyr) substrate.
  2. Add varying concentrations of **EVT801** or a vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.
  3. Initiate the kinase reaction by adding a mixture of ATP and [ $\gamma$ -<sup>32</sup>P]ATP.

4. Incubate the reaction for 30 minutes at 37°C.
5. Terminate the reaction by spotting the mixture onto filter paper and immersing it in phosphoric acid.
6. Wash the filter papers to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
7. Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.
8. Calculate the IC<sub>50</sub> value of **EVT801**.

Data Presentation:

Compound	Target	IC <sub>50</sub> (nM)
EVT801	VEGFR-3	11[4]
EVT801	VEGFR-1	2130[4]
EVT801	VEGFR-2	260[4]

## Endothelial Cell Proliferation Assay

Objective: To assess the effect of **EVT801** on the proliferation of endothelial cells stimulated with VEGF-C or VEGF-D.

Protocol:

- Cell Line: Human Lymphatic Microvascular Endothelial Cells (hLMVEC).
- Reagents and Materials:
  - hLMVEC and appropriate culture medium
  - Recombinant human VEGF-C or VEGF-D
  - **EVT801** (various concentrations)

- Cell proliferation assay kit (e.g., MTS or BrdU)
- 96-well plates
- Procedure:
  1. Seed hLMVECs in 96-well plates and allow them to adhere overnight.
  2. Starve the cells in a low-serum medium for 24 hours.
  3. Pre-treat the cells with various concentrations of **EVT801** or a vehicle control for 2 hours.
  4. Stimulate the cells with VEGF-C or VEGF-D.
  5. Incubate for 48-72 hours.
  6. Assess cell proliferation using an MTS or BrdU assay according to the manufacturer's instructions.
  7. Measure the absorbance or fluorescence to quantify cell proliferation.

Data Presentation:

Stimulant	Compound	IC50 (nM) on hLMVEC Proliferation
VEGF-C	EVT801	15[4]
VEGF-D	EVT801	8[4]
VEGF-A	EVT801	155[4]

## Endothelial Cell Tube Formation Assay

Objective: To evaluate the ability of **EVT801** to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs.
- Reagents and Materials:
  - Endothelial cells and culture medium
  - Basement membrane matrix (e.g., Matrigel)
  - **EVT801** (various concentrations)
  - 96-well plates
  - Inverted microscope with a camera
- Procedure:
  1. Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[9]
  2. Harvest endothelial cells and resuspend them in a medium containing various concentrations of **EVT801** or a vehicle control.
  3. Seed the cells onto the solidified matrix.
  4. Incubate for 4-18 hours at 37°C to allow for tube formation.
  5. Visualize and capture images of the tube network using an inverted microscope.
  6. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Expected Outcome: **EVT801** is expected to inhibit the formation of capillary-like structures in a dose-dependent manner.

## Endothelial Cell Migration Assay (Boyden Chamber)

Objective: To determine the effect of **EVT801** on the migration of endothelial cells towards a chemoattractant.

Protocol:

- Cell Line: HUVECs or hLMVECs.
- Reagents and Materials:
  - Boyden chamber apparatus with porous inserts (e.g., Transwell)
  - Endothelial cells and serum-free medium
  - Chemoattractant (e.g., VEGF-C)
  - **EVT801** (various concentrations)
  - Staining solution (e.g., Crystal Violet)
- Procedure:
  1. Coat the underside of the porous inserts with an extracellular matrix protein like fibronectin or collagen.
  2. Place serum-free medium containing the chemoattractant (VEGF-C) in the lower chamber of the Boyden apparatus.
  3. Resuspend endothelial cells in serum-free medium containing various concentrations of **EVT801** or a vehicle control and add them to the upper chamber (the insert).
  4. Incubate for 4-6 hours at 37°C to allow for cell migration.
  5. Remove non-migrated cells from the upper surface of the insert with a cotton swab.
  6. Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.
  7. Count the number of migrated cells in several microscopic fields to quantify migration.

Expected Outcome: **EVT801** is expected to reduce the number of migrated cells in a dose-dependent manner.

## In Vivo Assays

### Matrigel Plug Assay

Objective: To assess the effect of **EVT801** on neovascularization in vivo.

Protocol:

- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Reagents and Materials:
  - Matrigel (growth factor-reduced)
  - Pro-angiogenic factor (e.g., VEGF-C)
  - **EVT801** formulated for in vivo administration
  - Anesthesia
  - Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
- Procedure:
  1. Mix Matrigel with the pro-angiogenic factor (VEGF-C) and, for the treatment group, with **EVT801**.
  2. Inject the Matrigel mixture subcutaneously into the flanks of the mice.
  3. Administer **EVT801** or a vehicle control to the mice systemically (e.g., orally) for a defined period (e.g., 7-14 days).
  4. At the end of the treatment period, excise the Matrigel plugs.
  5. Quantify the extent of vascularization within the plugs. This can be done by:
    - Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.

- Performing immunohistochemical staining of the plugs for endothelial cell markers like CD31 and quantifying the vessel density.

Expected Outcome: **EVT801** is expected to reduce the vascularization of the Matrigel plugs.

## Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of **EVT801** in a tumor-bearing animal model.

Protocol:

- Animal Model: Immunocompromised mice.
- Cell Line: A tumor cell line known to express VEGFR-3 or induce a VEGFR-3-positive tumor microenvironment.
- Reagents and Materials:
  - Tumor cells
  - **EVT801** formulated for in vivo administration
  - Calipers for tumor measurement
  - Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels, anti-LYVE-1 for lymphatic vessels)
- Procedure:
  1. Inject tumor cells subcutaneously into the flanks of the mice.
  2. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
  3. Administer **EVT801** or a vehicle control to the mice daily.
  4. Measure tumor volume regularly with calipers.
  5. At the end of the study, euthanize the mice and excise the tumors.

6. Analyze the tumors for:

- Tumor weight.
- Microvessel density (MVD) by staining for CD31.
- Lymphatic vessel density (LVD) by staining for LYVE-1.

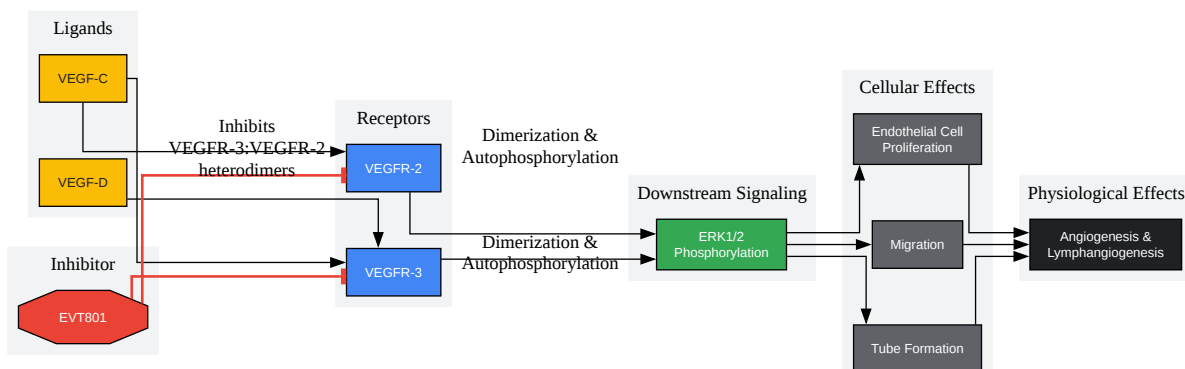
Data Presentation:

Animal Model	Treatment	Tumor Growth Inhibition (%)	Change in Microvessel Density
4T1 Mammary Carcinoma	EVT801 (30 mg/kg, p.o.)	Significant	Decreased
NCI-H1703 Xenograft	EVT801 (30 mg/kg, p.o.)	Significant	Decreased
CT26 Ectopic Tumor	EVT801 (30 mg/kg, p.o.)	Significant	Decreased

Note: The specific percentage of tumor growth inhibition and change in microvessel density will be determined experimentally.

## Signaling Pathways and Experimental Workflows

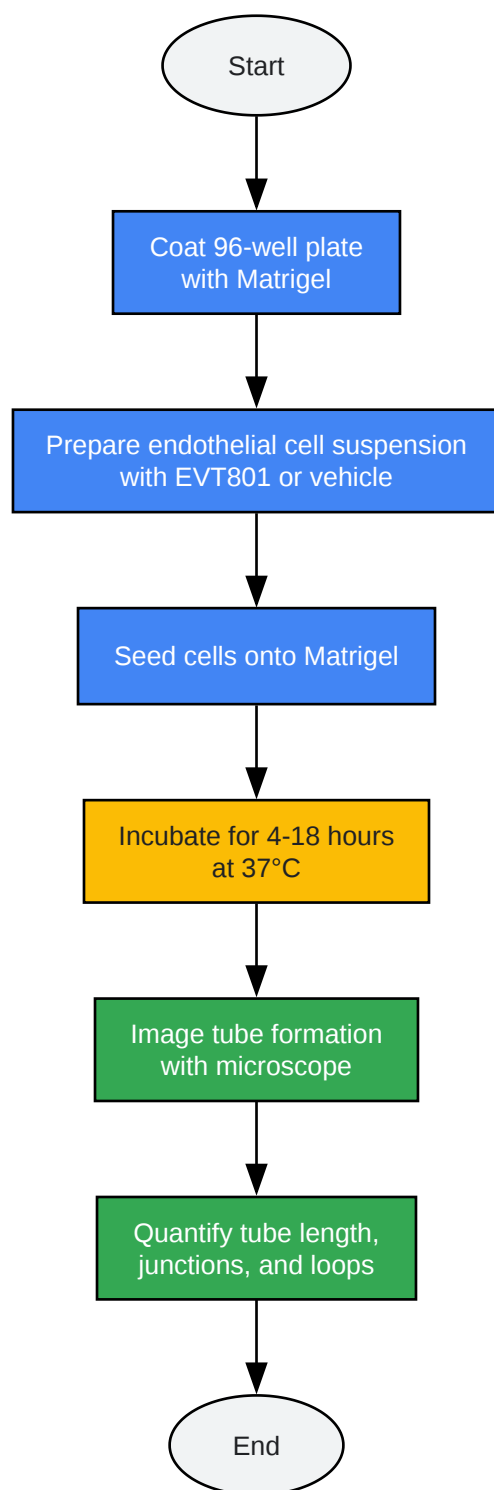
### EVT801 Mechanism of Action



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Caption: Mechanism of **EVT801** in inhibiting angiogenesis and lymphangiogenesis.

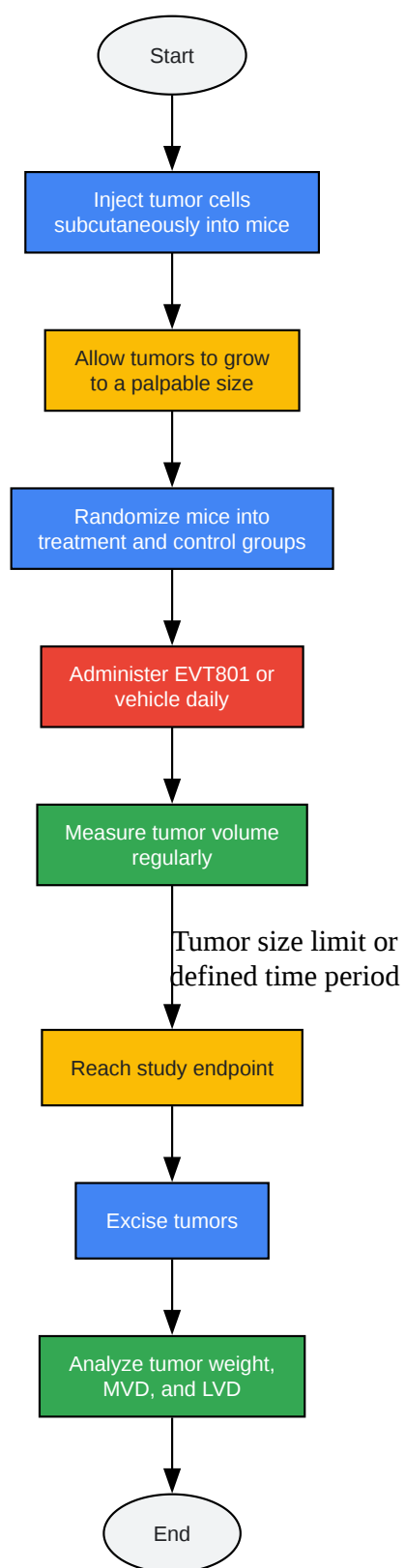
## In Vitro Tube Formation Assay Workflow



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Caption: Workflow for the in vitro endothelial cell tube formation assay.

## In Vivo Tumor Xenograft Study Workflow



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Caption: Workflow for the in vivo tumor xenograft study.

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